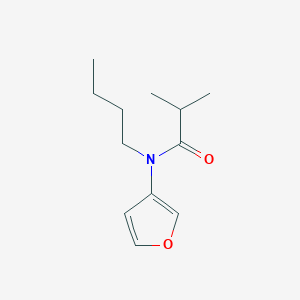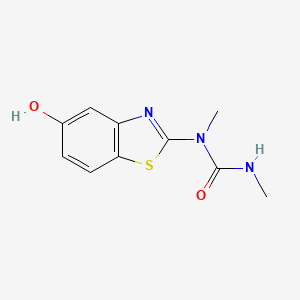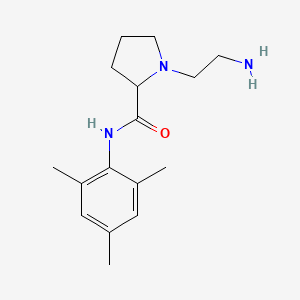
2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyrrolidine ring, an aminoethyl group, and a trimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Aminoethyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Trimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl and trimethylphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)- is used in various fields of scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme interactions or cellular processes.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group may facilitate binding to biological molecules, while the trimethylphenyl group can influence the compound’s hydrophobic interactions and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyrrolidinecarboxamide, 1-(2-hydroxyethyl)-N-(2,4,6-trimethylphenyl)-
- 2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-dimethylphenyl)-
Uniqueness
The unique combination of the aminoethyl and trimethylphenyl groups in 2-Pyrrolidinecarboxamide, 1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)- imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
62041-74-1 |
|---|---|
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-(2-aminoethyl)-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H25N3O/c1-11-9-12(2)15(13(3)10-11)18-16(20)14-5-4-7-19(14)8-6-17/h9-10,14H,4-8,17H2,1-3H3,(H,18,20) |
InChI Key |
WFJYXDCDTBKCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN2CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


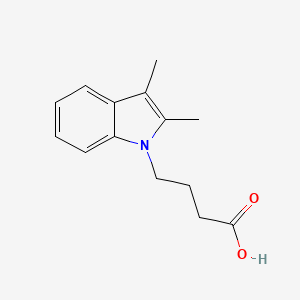
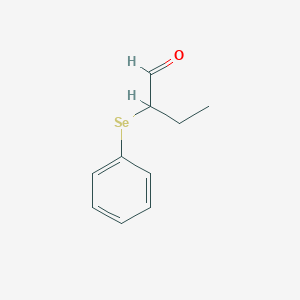
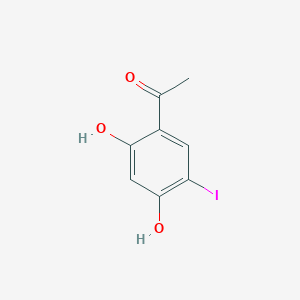
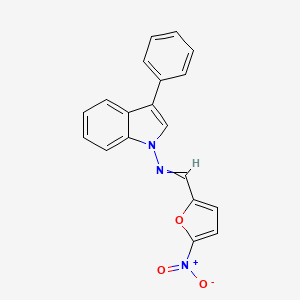

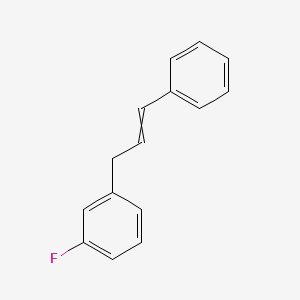
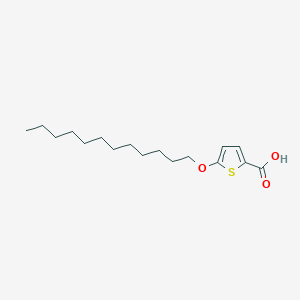
![1-Chloro-4-({[2-(4-methylphenyl)ethenyl]oxy}methyl)benzene](/img/structure/B14545477.png)
![Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester](/img/structure/B14545482.png)
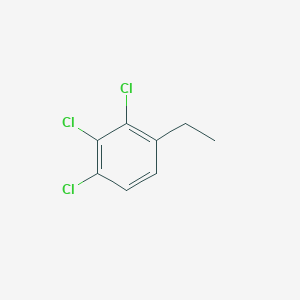
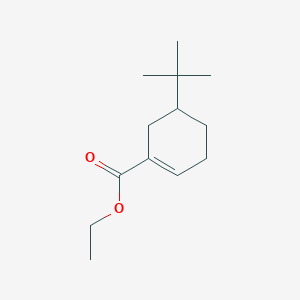
![3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545500.png)
